molecular formula C18H30O2 B14743632 2,5-Cyclohexadien-1-one, 2,4,6-tris(1,1-dimethylethyl)-4-hydroxy- CAS No. 4971-61-3

2,5-Cyclohexadien-1-one, 2,4,6-tris(1,1-dimethylethyl)-4-hydroxy-

Cat. No.: B14743632
CAS No.: 4971-61-3
M. Wt: 278.4 g/mol
InChI Key: WMRAVYBVFIBGHB-UHFFFAOYSA-N
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Description

2,5-Cyclohexadien-1-one, 2,4,6-tris(1,1-dimethylethyl)-4-hydroxy-: is a chemical compound characterized by the presence of three tert-butyl groups and a hydroxyl group attached to a cyclohexadienone ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadien-1-one, 2,4,6-tris(1,1-dimethylethyl)-4-hydroxy- typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexadienone and tert-butyl alcohol.

    Reaction Conditions: The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Catalysts: Employing efficient catalysts to ensure high yield and purity.

    Purification: Implementing purification techniques such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadien-1-one, 2,4,6-tris(1,1-dimethylethyl)-4-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a cyclohexanol derivative.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

    Oxidation: Formation of 2,5-cyclohexadien-1-one derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexadienone compounds.

Scientific Research Applications

2,5-Cyclohexadien-1-one, 2,4,6-tris(1,1-dimethylethyl)-4-hydroxy- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadien-1-one, 2,4,6-tris(1,1-dimethylethyl)-4-hydroxy- involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways: It may modulate various biochemical pathways, including oxidative stress and signal transduction pathways.

    Effects: The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2,5-Cyclohexadien-1-one, 2,4,6-tris(1,1-dimethylethyl)-4-methyl-: Similar structure but with a methyl group instead of a hydroxyl group.

    2,5-Cyclohexadien-1-one, 2,4,6-tris(1,1-dimethylethyl)-4-methoxy-: Contains a methoxy group instead of a hydroxyl group.

    2,5-Cyclohexadien-1-one, 2,4,6-tris(1,1-dimethylethyl)-4-(4-methylphenoxy)-: Features a phenoxy group in place of the hydroxyl group.

Uniqueness

The presence of the hydroxyl group in 2,5-Cyclohexadien-1-one, 2,4,6-tris(1,1-dimethylethyl)-4-hydroxy- imparts unique chemical properties, such as increased reactivity and the ability to form hydrogen bonds, distinguishing it from its analogs.

Properties

CAS No.

4971-61-3

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

2,4,6-tritert-butyl-4-hydroxycyclohexa-2,5-dien-1-one

InChI

InChI=1S/C18H30O2/c1-15(2,3)12-10-18(20,17(7,8)9)11-13(14(12)19)16(4,5)6/h10-11,20H,1-9H3

InChI Key

WMRAVYBVFIBGHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)(C(C)(C)C)O

Origin of Product

United States

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